2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane
Description
Properties
IUPAC Name |
2,5-dimethyl-2,5-bis(prop-2-ynoxy)-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-7-13-11(3)9-16-12(4,10-15-11)14-8-6-2/h1-2H,7-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPGCFOANLYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)(C)OCC#C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385780 | |
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82816-35-1 | |
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxane ring substituted with two prop-2-yn-1-yloxy groups and two methyl groups. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. The presence of the alkyne functional groups suggests potential reactivity in biological systems.
Biological Activity Overview
The biological activities of 2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane have been investigated in various studies focusing on its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of dioxane have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Dioxane Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane | E. coli | 32 µg/mL |
| 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene | Staphylococcus aureus | 16 µg/mL |
| 2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyltriazine | Pseudomonas aeruginosa | 8 µg/mL |
These findings suggest that the alkyne substituents may enhance the antimicrobial properties by facilitating interaction with microbial cell membranes or enzymes.
Antifungal Activity
The antifungal potential of similar compounds has been documented in studies targeting fungal pathogens like Candida albicans and Aspergillus niger. The incorporation of alkynyl groups has been associated with increased antifungal efficacy.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane | Candida albicans | 25 µg/mL |
| 3-(prop-2-yn-1-yloxy)phenylcarbamate | Aspergillus niger | 15 µg/mL |
The mechanisms through which these compounds exert their biological effects are not fully elucidated but may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the alkyne groups can disrupt lipid bilayers.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Formation of Reactive Oxygen Species (ROS) : Certain dioxane derivatives have been shown to induce oxidative stress in microbial cells.
Case Studies
A notable study conducted by researchers at [source] demonstrated the synthesis and biological evaluation of several dioxane derivatives. Among them, 2,5-dimethyl derivatives exhibited significant activity against both bacterial and fungal strains. The study emphasized the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Peroxide Derivatives: 2,5-Dimethyl-2,5-bis(t-butylperoxy)hexane
Structural Differences :
- Backbone : The peroxide analog features a hexane chain instead of a dioxane ring.
- Substituents : t-butylperoxy groups replace the propargyl ethers.
- Functional Groups : The peroxide (-O-O-) linkage introduces high reactivity, whereas the dioxane ether (-O-) is more stable.
Sulfur-Containing Analogs: 2,5-Dimethyl-2,5-bis(methylthio)-1,4-dithiane
Structural Differences :
- Heteroatoms : The dithiane analog replaces oxygen atoms in the ring with sulfur.
- Substituents : Methylthio (-SMe) groups replace propargyl ethers.
Carbonate Esters: Diallyl 2,2'-oxydiethyl dicarbonate
Structural Differences :
- Backbone : A linear oxydiethyl chain instead of a cyclic dioxane.
- Functional Groups : Carbonate esters (-O-CO-O-) and allyl ethers replace the propargyl ethers.
Benzotriazole Derivatives: Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)phenyl]ethers
Structural Differences :
- Core Structure : Aromatic benzotriazole rings replace the dioxane core.
- Substituents : Shared propargyl ether groups but appended to a UV-stabilizing benzotriazole moiety.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane in environmental or synthetic samples?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with EPA Method 8260/8270 for volatile organic compound detection, as these protocols are validated for 1,4-dioxane derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. Ensure calibration includes surrogate standards to address matrix effects and improve quantification accuracy .
Q. How can researchers design synthetic pathways for this compound, considering its propargyl ether substituents?
- Methodological Answer : Leverage nucleophilic substitution reactions under anhydrous conditions. For example, react 2,5-dimethyl-1,4-dioxane-2,5-diol with propargyl bromide in the presence of a base like sodium hydride. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution to isolate the target compound .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : Determine solubility in polar (water, ethanol) and nonpolar solvents (hexane) using shake-flask methods. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols with HPLC monitoring. Propargyl ethers are prone to hydrolysis under acidic conditions, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can advanced oxidation processes (AOPs) be optimized for degrading this compound in contaminated water systems?
- Methodological Answer : Evaluate UV/H₂O₂, ozone, or persulfate-based AOPs. Kinetic studies should measure hydroxyl radical (•OH) generation via probe compounds (e.g., nitrobenzene). Degradation pathways can be mapped using LC-QTOF-MS to identify intermediates, with toxicity assays (e.g., Microtox®) to assess byproduct risks. Note that propargyl groups may form reactive intermediates requiring tailored quenching steps .
Q. What experimental strategies address contradictions in toxicity data for 1,4-dioxane derivatives, and how do they apply to this compound?
- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test, mammalian cell mutagenicity) alongside in vivo studies (rodent models) to resolve discrepancies. Dose-response relationships must account for metabolic activation (e.g., cytochrome P450 enzymes). For environmental risk, apply probabilistic models integrating bioaccumulation and persistence data from OECD 307/308 guidelines .
Q. How does the presence of propargyl ethers influence the compound’s interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) and fluorescence quenching assays to study binding kinetics with proteins/DNA. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites. Propargyl groups may engage in click chemistry (e.g., azide-alkyne cycloaddition), enabling targeted modifications for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
